![molecular formula C9H16N2O2 B1290425 tert-Butyl (3-cyanopropyl)carbamate CAS No. 91419-50-0](/img/structure/B1290425.png)
tert-Butyl (3-cyanopropyl)carbamate
Overview
Description
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecular structure of “tert-Butyl carbamate” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C5H11NO2 and the molecular weight is 117.1463 .Chemical Reactions Analysis
Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Scientific Research Applications
Synthesis of N-Boc-protected anilines
“tert-Butyl (3-cyanopropyl)carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various pharmaceuticals and other organic compounds.
Synthesis of Tetrasubstituted Pyrroles
This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in the synthesis of pharmaceuticals, natural products, and materials science.
Mechanism of Action
Target of Action
Tert-Butyl (3-cyanopropyl)carbamate, also known as tert-butyl N-(3-cyanopropyl)carbamate, is a type of carbamate compound . Carbamates are widely used in bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . .
Mode of Action
Carbamates, in general, are known for their chemical stability and potential to enhance cellular membrane permeability
Result of Action
Carbamates are known for their widespread application in bioactive compounds, suggesting that this compound may have significant molecular and cellular effects
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-cyanopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATNBHAMKDNLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-cyanopropyl)carbamate |
Synthesis routes and methods
Procedure details
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